N-(butan-2-yl)-4-(diphenylmethyl)piperazine-1-carbothioamide
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Overview
Description
N-(butan-2-yl)-4-(diphenylmethyl)piperazine-1-carbothioamide is a chemical compound with the molecular formula C22H29N3S and a molecular weight of 367.56 g/mol.
Preparation Methods
The synthesis of N-(butan-2-yl)-4-(diphenylmethyl)piperazine-1-carbothioamide typically involves the nucleophilic substitution of 1-benzhydryl piperazine with appropriate reagents . The reaction conditions and specific reagents used can vary, but common methods include the use of sulfonyl chlorides and acid chlorides . Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
N-(butan-2-yl)-4-(diphenylmethyl)piperazine-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be modified with different substituents.
Common reagents used in these reactions include sulfonyl chlorides, acid chlorides, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(butan-2-yl)-4-(diphenylmethyl)piperazine-1-carbothioamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has shown potential in binding to multiple receptors with high affinity, making it a candidate for drug development.
Medicine: It is being explored for its pharmacological activities, including potential anti-tumor and anti-microbial properties.
Industry: The compound is used as a raw material in the production of various industrial chemicals, including corrosion inhibitors and epoxy resin hardeners.
Mechanism of Action
The mechanism of action of N-(butan-2-yl)-4-(diphenylmethyl)piperazine-1-carbothioamide involves its interaction with specific molecular targets and pathways. The piperazine nucleus is capable of binding to multiple receptors, influencing various biological pathways . This binding can result in pharmacological effects such as vasodilation, hypotension, and increased cerebral blood flow .
Comparison with Similar Compounds
N-(butan-2-yl)-4-(diphenylmethyl)piperazine-1-carbothioamide can be compared with other similar compounds, such as:
1-benzhydryl-4-(2-nitro-benzenesulfonyl)-piperazine: This compound also contains a benzhydryl group and a piperazine ring, but with different substituents.
N,N-Bis(2,4-Dibenzhydryl-6-cycloalkylphenyl)butane-2,3-diimine: This compound features benzhydryl groups and is used in different applications.
The uniqueness of this compound lies in its specific structure and the resulting pharmacological activities, which make it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-benzhydryl-N-butan-2-ylpiperazine-1-carbothioamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3S/c1-3-18(2)23-22(26)25-16-14-24(15-17-25)21(19-10-6-4-7-11-19)20-12-8-5-9-13-20/h4-13,18,21H,3,14-17H2,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAFUQJYWUTXWFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=S)N1CCN(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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